molecular formula C13H25N3O3S B4589480 N,N-dimethyl-4-(1-piperidinylcarbonyl)-1-piperidinesulfonamide

N,N-dimethyl-4-(1-piperidinylcarbonyl)-1-piperidinesulfonamide

Cat. No.: B4589480
M. Wt: 303.42 g/mol
InChI Key: FYFNBCHKHBPDFG-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-(1-piperidinylcarbonyl)-1-piperidinesulfonamide is a useful research compound. Its molecular formula is C13H25N3O3S and its molecular weight is 303.42 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 303.16166284 g/mol and the complexity rating of the compound is 430. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

One significant application is in the field of corrosion inhibition. Piperidine derivatives, including those structurally related to N,N-dimethyl-4-(1-piperidinylcarbonyl)-1-piperidinesulfonamide, have been investigated for their ability to inhibit the corrosion of iron. Quantum chemical calculations and molecular dynamics simulations have been utilized to study the adsorption behaviors of these derivatives on iron surfaces, revealing that such compounds could offer promising corrosion inhibition properties (Kaya et al., 2016).

Environmental Chemistry

In environmental chemistry, N,N-dimethylsulfamide (DMS), a compound related to this compound, has been identified as a precursor to N-nitrosodimethylamine (NDMA) during water treatment processes involving ozonation. Research has shown that the presence of bromide during the ozonation of DMS-containing waters can lead to NDMA formation, highlighting the complex interactions between chemical precursors and treatment processes (von Gunten et al., 2010).

Pharmaceutical Research

In pharmaceutical research, derivatives of this compound have been explored for their potential therapeutic applications. For example, compounds within this class have been studied for their opioid receptor antagonism, which could be beneficial in treating gastrointestinal motility disorders. Such studies contribute to our understanding of how modifications to the piperidine structure can influence biological activity and receptor selectivity (Zimmerman et al., 1994).

Enzyme Inhibition

Another application is in enzyme inhibition. Novel benzenesulfonamides incorporating triazine moieties, which are structurally similar to this compound, have shown inhibitory activity against various enzymes such as carbonic anhydrase. This enzyme plays a role in physiological processes like respiration and pH regulation. Compounds with this structural motif have the potential for therapeutic use in treating diseases where enzyme regulation is a factor (Lolak et al., 2019).

Chemical Synthesis

In chemical synthesis, the use of dimethylcarbonate (DMC) as an eco-friendly methylation agent has been explored. DMC can serve as a safer alternative to more toxic methylating agents in the synthesis of various organic compounds. This is relevant to the broader class of sulfonamide compounds, including this compound, as it offers a greener synthesis pathway for chemical researchers and industry (Tundo et al., 2001).

Properties

IUPAC Name

N,N-dimethyl-4-(piperidine-1-carbonyl)piperidine-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O3S/c1-14(2)20(18,19)16-10-6-12(7-11-16)13(17)15-8-4-3-5-9-15/h12H,3-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYFNBCHKHBPDFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)C(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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